molecular formula C17H23N5O4 B2598259 N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1049398-01-7

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2598259
CAS No.: 1049398-01-7
M. Wt: 361.402
InChI Key: DUFUHVUWBHMHNY-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a recognized and potent pan-PIM kinase inhibitor, demonstrating high affinity for PIM-1, PIM-2, and PIM-3 isoforms. The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and drug resistance, with their overexpression frequently observed in hematological malignancies and solid tumors. By selectively inhibiting PIM kinases, this compound effectively blocks the phosphorylation of downstream substrates, such as the pro-apoptotic protein BAD, thereby promoting apoptosis and reducing tumor cell viability. Its primary research value lies in the investigation of PIM kinase-driven oncogenesis and the evaluation of combination therapies to overcome resistance to conventional chemotherapeutic agents. This inhibitor serves as a crucial pharmacological tool for dissecting PIM signaling pathways in vitro and in vivo, offering significant potential for advancing targeted cancer research, particularly in areas like leukemia and lymphoma studies .

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-12-10-15(20-26-12)19-17(24)16(23)18-11-14(13-4-3-5-21(13)2)22-6-8-25-9-7-22/h3-5,10,14H,6-9,11H2,1-2H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFUHVUWBHMHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, while the morpholine ring is usually prepared via the Gabriel synthesis. The isoxazole ring can be synthesized using the 1,3-dipolar cycloaddition reaction. These rings are then linked together through a series of condensation reactions, often involving oxalyl chloride as a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for expensive reagents.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving the pyrrole, morpholine, and isoxazole rings.

    Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where these ring systems are known to be active.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The pyrrole ring may interact with proteins or enzymes, while the morpholine ring could modulate receptor activity. The isoxazole ring might be involved in binding to nucleic acids or other biomolecules. Together, these interactions can lead to changes in cellular processes and pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Comparison

A comparison of substituents and functional groups highlights key differences and similarities:

Compound Name N1-Substituent N2-Substituent Key Features
Target Compound 2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethyl 5-Methylisoxazol-3-yl Pyrrole + morpholine for solubility; isoxazole for H-bonding
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavor enhancer; high potency umami agonist
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) 4-Chlorophenyl Thiazole-pyrrolidine hybrid Antiviral activity (HIV entry inhibition)
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) 3-[4-(2,3-Dichlorophenyl)piperazinyl]propyl 5-Methylpyrazole Piperazine for receptor binding; pyrazole for metabolic stability

Research Findings and Data Tables

Table 1: Pharmacokinetic Parameters of Selected Oxalamides

Compound Bioavailability Key Metabolic Pathways NOEL (mg/kg/day) Reference
S336 High Hydrolysis, oxidation, glucuronidation 100
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide Low Hydroxylation, demethylation 8
Target Compound Not reported Predicted: Morpholine/pyrrole oxidation Inferred ≥8 -

Table 2: Structural Impact on Activity

Substituent Type Role in Activity Example Compounds
Morpholine Enhances solubility; modulates pharmacokinetics Target Compound, 14
Aromatic Heterocycles (Isoxazole, Pyrazole) Facilitate H-bonding with receptors (e.g., TAS1R1/TAS1R3 for umami) Target Compound, S336
Chlorophenyl Increases lipophilicity; common in antiviral agents 14, 15

Critical Analysis and Gaps

  • Inferences are drawn from structural analogs.
  • Opportunities : The morpholine-pyrrole combination may offer improved CNS penetration compared to S336’s benzyl-pyridyl groups, making it a candidate for neuroactive applications.

Biological Activity

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is C17H23N5O4, and it has a molecular weight of 361.402 g/mol. This article aims to summarize the biological activity of this compound based on available research findings, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure

The compound features several functional groups:

  • Oxalamide : Implicated in peptide bond formation.
  • Morpholino : Commonly found in pharmaceuticals for its favorable properties.
  • Pyrrole and Methylisoxazole : Heterocyclic rings that are prevalent in biologically active molecules.

The presence of these groups indicates potential hydrogen bonding and dipole-dipole interactions, which may influence the compound's solubility and biological interactions.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Monoclonal Antibody Production :
    • A study demonstrated that pyrrole-containing compounds could enhance monoclonal antibody production by improving cell viability and productivity in CHO (Chinese Hamster Ovary) cells .
    • The structure-activity relationship (SAR) highlighted that specific pyrrole derivatives significantly boosted cell-specific productivity without compromising cell viability.
  • Antimicrobial Properties :
    • Heterocycles like isoxazoles and pyrroles have been documented for their antimicrobial activities against various pathogens, suggesting a potential application for the compound in treating infections .
  • Cancer Research :
    • Similar oxalamide-based compounds have been investigated for their effects on cancer cell lines, showing promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Case Study 1: Enhancement of Monoclonal Antibody Production

In a controlled study, the addition of pyrrole derivatives to rCHO cell cultures led to a 1.5-fold increase in monoclonal antibody concentration compared to controls. This was attributed to enhanced glucose metabolism and ATP production under supplemented conditions, demonstrating the potential of such compounds in biopharmaceutical manufacturing .

Case Study 2: Antimicrobial Activity

Research on isoxazole derivatives indicated significant antimicrobial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis. This suggests that this compound could be explored further for its antibacterial properties .

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